molecular formula C8H20ClN B13516283 4-Ethylhexan-1-amine hydrochloride

4-Ethylhexan-1-amine hydrochloride

Cat. No.: B13516283
M. Wt: 165.70 g/mol
InChI Key: MVKJQTNGIHQNOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethylhexan-1-amine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group attached to the fourth carbon of a hexane chain, with an amine group at the first carbon position The hydrochloride form indicates that it is a salt formed by the reaction of 4-ethylhexan-1-amine with hydrochloric acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylhexan-1-amine hydrochloride can be achieved through several methods. One common approach is the reductive amination of 4-ethylhexanal with ammonia or an amine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves the use of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylhexan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethylhexan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethylhexan-1-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. In medicinal chemistry, the compound may act as a ligand for receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

  • 4-Methylhexan-1-amine hydrochloride
  • 4-Propylhexan-1-amine hydrochloride
  • 4-Butylhexan-1-amine hydrochloride

Comparison: 4-Ethylhexan-1-amine hydrochloride is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl groups, it may exhibit distinct properties in terms of solubility, stability, and interaction with molecular targets .

Properties

Molecular Formula

C8H20ClN

Molecular Weight

165.70 g/mol

IUPAC Name

4-ethylhexan-1-amine;hydrochloride

InChI

InChI=1S/C8H19N.ClH/c1-3-8(4-2)6-5-7-9;/h8H,3-7,9H2,1-2H3;1H

InChI Key

MVKJQTNGIHQNOF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CCCN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.